

# An In-depth Technical Guide to the Thermodynamic Properties and Stability of Glycolonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycolonitrile

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## Introduction

**Glycolonitrile** ( $\text{HOCH}_2\text{CN}$ ), the simplest cyanohydrin, is a molecule of significant interest in organic synthesis and prebiotic chemistry. It serves as a crucial intermediate in the industrial production of essential chemicals, including the amino acid glycine through the Strecker synthesis.<sup>[1][2]</sup> Its inherent reactivity, stemming from the presence of both a hydroxyl and a nitrile functional group, also makes it a focal point in studies on the origins of life. However, this reactivity is intrinsically linked to its limited stability, posing challenges in its handling, storage, and application.

This technical guide provides a comprehensive overview of the current understanding of the thermodynamic properties and stability of **glycolonitrile**. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who work with or encounter this versatile yet delicate molecule. This document consolidates available data on its physicochemical properties, explores its stability under various conditions, details its primary decomposition and reaction pathways, and provides representative experimental protocols for its analysis and the determination of its properties.

## Physicochemical and Thermodynamic Properties

A thorough understanding of the fundamental physicochemical and thermodynamic properties of **glycolonitrile** is essential for its effective use and study. While experimental data on its standard thermodynamic properties are not readily available in the reviewed literature, this section compiles its known physical characteristics.

Table 1: Physicochemical Properties of **Glycolonitrile**

Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>3</sub> NO	[2]
Molar Mass	57.05 g/mol	[2]
Appearance	Colorless, oily liquid	[2]
Melting Point	-72 °C	[3]
Boiling Point	183 °C (decomposes)	[3]
Density	1.104 g/mL at 20 °C	[4]
Solubility in Water	Soluble	[2]
Vapor Pressure	0.0593 mmHg at 25 °C	

#### Thermodynamic Data:

Experimental values for the standard enthalpy of formation ( $\Delta H_f^\circ$ ), standard molar entropy ( $S^\circ$ ), and standard Gibbs free energy of formation ( $\Delta G_f^\circ$ ) of **glycolonitrile** are not readily available in the public domain literature. Computational studies have explored the relative free energies of reactions involving **glycolonitrile**, providing valuable insights into the thermodynamics of specific transformations. For instance, the dimerization of **glycolonitrile** is a slightly exergonic process, indicating a spontaneous tendency to form oligomers.

## Chemical Stability and Reactivity

**Glycolonitrile** is a reactive and relatively unstable molecule. Its stability is significantly influenced by conditions such as pH, temperature, and the presence of other chemical species.

## Decomposition Pathways

The primary routes of **glycolonitrile** decomposition are retro-synthesis and polymerization.

- Retro-synthesis: **Glycolonitrile** can readily decompose back into its precursors, formaldehyde and hydrogen cyanide.<sup>[2]</sup> This reversible reaction is a key consideration in its synthesis and storage.
- Polymerization: In the presence of alkaline conditions, **glycolonitrile** undergoes rapid polymerization.<sup>[2]</sup> This process can be violent and is a significant safety hazard. The polymerization involves the nucleophilic attack of the hydroxyl group of one molecule onto the nitrile group of another.

## Key Reactions

**Glycolonitrile** is a versatile precursor in several important chemical syntheses.

- Strecker Amino Acid Synthesis: In the presence of ammonia, **glycolonitrile** is a key intermediate in the Strecker synthesis of glycine, the simplest amino acid. This reaction involves the formation of aminoacetonitrile, which is subsequently hydrolyzed.<sup>[1][5][6][7]</sup>
- Oligomerization: Even under neutral conditions, **glycolonitrile** can undergo oligomerization to form a complex mixture of dimers, trimers, and larger molecules. Computational studies have shown that while the formation of five-membered rings is kinetically favored, open-chain oligomers with ester and amide linkages are thermodynamically more stable.<sup>[8]</sup>

## Experimental Protocols

This section provides detailed representative methodologies for the synthesis, analysis, and characterization of **glycolonitrile**.

### Synthesis of Glycolonitrile

The following protocol is adapted from established laboratory procedures for the synthesis of **glycolonitrile** from formaldehyde and hydrogen cyanide.

Objective: To synthesize **glycolonitrile** in a controlled laboratory setting.

Materials:

- Formaldehyde solution (37% in water)
- Potassium cyanide (KCN)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), concentrated
- Diethyl ether
- Anhydrous calcium sulfate
- Ethanol, absolute
- Ice
- Deionized water

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium cyanide in deionized water and cool the solution to below 10°C in an ice-salt bath.
- Slowly add the formaldehyde solution to the cooled cyanide solution via the dropping funnel while maintaining the temperature below 10°C.
- After the addition is complete, continue stirring for a short period.
- Slowly add a pre-cooled solution of dilute sulfuric acid to the reaction mixture, keeping the temperature below 10°C, to neutralize the solution and precipitate potassium sulfate.
- Filter the cold solution to remove the precipitated potassium sulfate.
- The aqueous filtrate containing **glycolonitrile** is then subjected to continuous liquid-liquid extraction with diethyl ether for 48 hours.
- Dry the ether extract over anhydrous calcium sulfate.
- Add a small amount of absolute ethanol to the dried ether extract to act as a stabilizer.

- Carefully remove the ether by distillation at atmospheric pressure.
- The remaining crude **glycolonitrile** is then purified by vacuum distillation.

## Stability-Indicating HPLC Method

This representative protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of **glycolonitrile** and monitor the formation of its degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantitative analysis of **glycolonitrile** and its degradation products.

Instrumentation and Columns:

- HPLC system with a UV or Refractive Index (RI) detector.
- A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar analytes.

Method Development Strategy:

- Initial Scouting:
  - Mobile Phase A: 0.1% Formic acid in water
  - Mobile Phase B: Acetonitrile
  - Gradient: A linear gradient from 5% to 95% B over 20 minutes.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C
  - Detection: UV at a low wavelength (e.g., 205 nm) or RI detection.
- Forced Degradation Studies: To ensure the method is stability-indicating, subject **glycolonitrile** solutions to stress conditions:

- Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
- Basic Hydrolysis: 0.1 M NaOH at room temperature for a short duration (e.g., 1 hour), then neutralize.
- Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
- Thermal Degradation: Heat a solid or concentrated solution of **glycolonitrile** at a temperature below its boiling point (e.g., 80 °C) for 48 hours.
- Method Optimization: Analyze the stressed samples using the initial HPLC method. If co-elution of the parent peak with degradation products is observed, optimize the separation by adjusting:
  - Mobile Phase Composition: Vary the organic modifier (e.g., methanol instead of acetonitrile) and the pH of the aqueous phase.
  - Gradient Profile: Adjust the slope and duration of the gradient.
  - Column Chemistry: Test different stationary phases (e.g., a more polar embedded-phase column).
- Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

## Determination of Thermodynamic Properties (Representative Protocols)

While specific experimental data for **glycolonitrile** is lacking, the following are generalized protocols for determining key thermodynamic properties of a liquid organic compound.

Objective: To determine the standard enthalpy of combustion of **glycolonitrile**, from which the standard enthalpy of formation can be calculated.

Instrumentation:

- Adiabatic bomb calorimeter

- Pellet press
- High-purity oxygen source

Procedure:

- Calibrate the calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.
- Accurately weigh a sample of pure **glycolonitrile** (typically encapsulated in a gelatin capsule for liquids).
- Place the sample in the sample holder within the bomb.
- Add a small, known amount of water to the bomb to ensure that the water produced during combustion is in the liquid state.
- Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.
- Place the bomb in the calorimeter bucket containing a precisely measured volume of water.
- Allow the system to reach thermal equilibrium and record the initial temperature.
- Ignite the sample and record the temperature change until a stable final temperature is reached.
- After combustion, release the pressure and analyze the contents of the bomb for any incomplete combustion products.
- Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation can then be calculated using Hess's law.

Objective: To determine the heat capacity of **glycolonitrile** as a function of temperature.

Instrumentation:

- Differential Scanning Calorimeter (DSC)

- Hermetically sealed aluminum pans

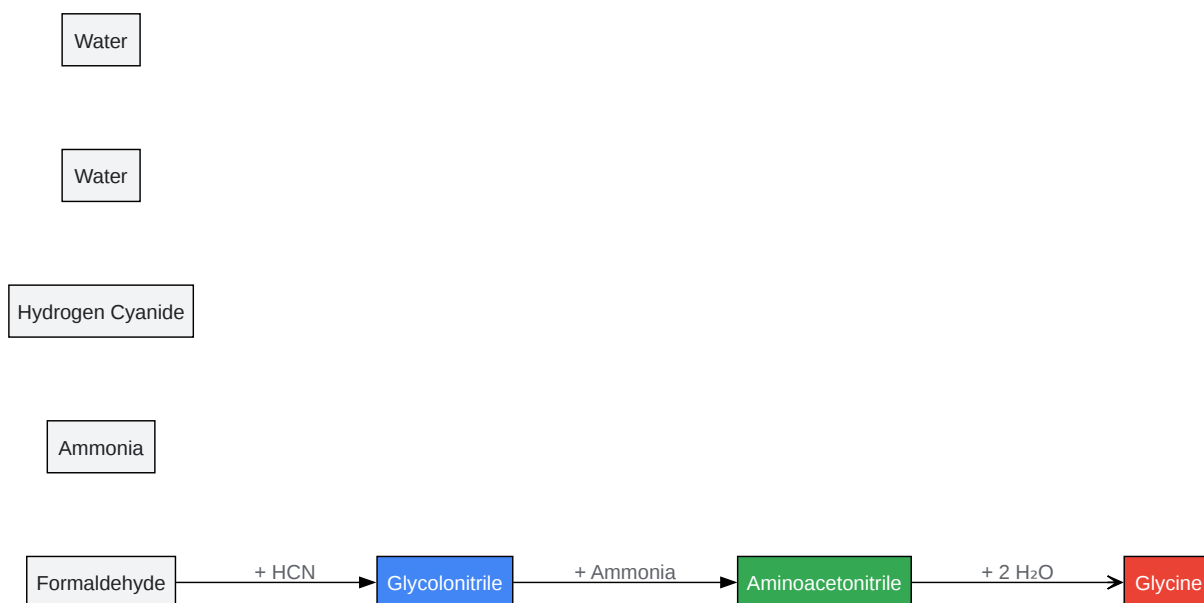
Procedure:

- Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
- Accurately weigh a small sample of pure **glycolonitrile** into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
- Place the sample and reference pans in the DSC cell.
- Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
- Record the differential heat flow to the sample compared to the reference.
- The heat capacity is calculated from the difference in heat flow between the sample and a baseline run (with two empty pans), and the heat flow of a standard material with a known heat capacity (e.g., sapphire).

## Signaling Pathways and Logical Relationships

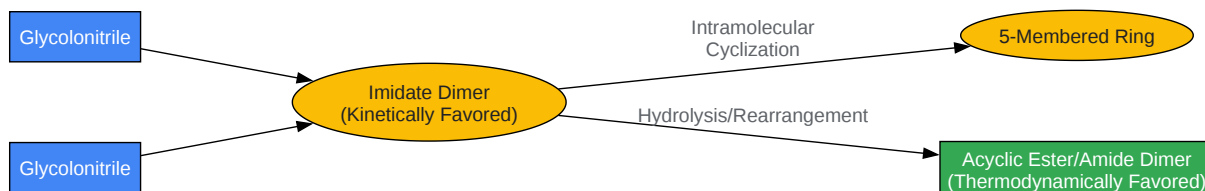
The following diagrams, generated using the DOT language, illustrate key reaction pathways involving **glycolonitrile**.





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Caption: Strecker synthesis of glycine from formaldehyde.



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Caption: Initial steps of **glycolonitrile** oligomerization.

## Conclusion

**Glycolonitrile** is a molecule with a dual nature: it is a valuable synthetic intermediate but is also inherently unstable. A thorough understanding of its thermodynamic properties and stability is crucial for its safe and efficient application in research and industry. While a complete experimental dataset of its standard thermodynamic properties remains to be established, the available information on its physicochemical characteristics, reactivity, and decomposition pathways provides a solid foundation for its handling and use. The provided representative experimental protocols offer guidance for its synthesis, analysis, and the determination of its energetic properties. The reaction pathway diagrams illustrate its central role in both fundamental organic synthesis and prebiotic chemistry. Further experimental investigation into the thermodynamics and kinetics of **glycolonitrile** is warranted to fill the existing knowledge gaps and to further unlock the potential of this important molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties and Stability of Glycolonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6354644#thermodynamic-properties-and-stability-of-glycolonitrile>]

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